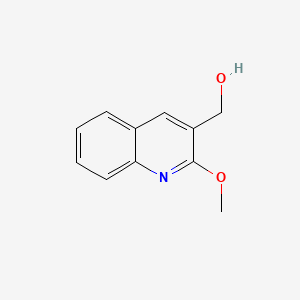

(2-Methoxyquinolin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-11-9(7-13)6-8-4-2-3-5-10(8)12-11/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZUULGZQZCRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038969-22-0 | |

| Record name | (2-methoxyquinolin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies of 2 Methoxyquinolin 3 Yl Methanol and Its Analogs

Direct Synthesis Approaches to (2-Methoxyquinolin-3-yl)methanol

Direct synthetic strategies provide efficient pathways to this compound, primarily through reactions involving functional group transformations on the quinoline (B57606) core.

Cannizzaro Reaction of 2-Chloro-3-formylquinolines for this compound Synthesis

A key method for the direct synthesis of this compound involves the Cannizzaro reaction of 2-chloro-3-formylquinolines. ias.ac.in In this disproportionation reaction, the aldehyde group is simultaneously oxidized to a carboxylic acid and reduced to an alcohol. A notable observation is that methoxylation at the C-2 position occurs concurrently with the redox reaction. ias.ac.in When 2-chloro-3-formylquinolines are subjected to Cannizzaro reaction conditions, a mixture of 2-methoxy-3-formylquinolines, (2-methoxyquinolin-3-yl)methanols, and 2-methoxyquinoline-3-carboxylic acids is produced. ias.ac.in

For instance, the reaction of 2-chloro-3-formylquinoline under these conditions yields this compound (3a), which has been characterized by its melting point of 109 °C and specific NMR and IR spectral data. ias.ac.in

Table 1: Products of the Cannizzaro Reaction of 2-Chloro-3-formylquinolines

| Starting Material | Product |

|---|---|

| 2-Chloro-3-formylquinoline | This compound |

| 2-Chloro-3-formylquinoline | 2-Methoxy-3-formylquinoline |

Reductive Formylation Approaches for Quinolylmethanols

Reductive formylation offers another route to quinolylmethanols. This can involve the reduction of a formyl group or the reductive functionalization of other moieties. For example, an efficient method has been developed for the reductive amination of CO2 using recyclable oxofluorovanadates as catalysts, which transforms various amines into N-formylated products in the presence of phenylsilane. nih.govresearchgate.net While not a direct synthesis of this compound, this highlights the principle of reductive formylation which can be adapted for such syntheses.

Another approach involves the photocatalytic N-formylation of amines. In this method, oxidized amines can be utilized to produce N-formamides in the presence of air, proceeding through the in situ formation of enamines. rsc.org

Synthesis of Related 2-Methoxyquinolinyl Carbinols and Derivatives

The synthesis of analogs and derivatives of this compound often employs versatile reactions like Grignard additions and reductions of various functional groups.

Grignard Reactions for Substituted Carbinol Formation

Grignard reagents are powerful tools for forming carbon-carbon bonds and are widely used to synthesize alcohols from carbonyl compounds. masterorganicchemistry.commasterorganicchemistry.com The addition of a Grignard reagent to an aldehyde or ketone results in the formation of a secondary or tertiary alcohol, respectively, after an acidic workup. masterorganicchemistry.com This methodology can be applied to synthesize substituted 2-methoxyquinolinyl carbinols. For instance, reacting a 2-methoxyquinoline-3-carbaldehyde (B138735) with an appropriate Grignard reagent would yield a secondary carbinol.

The versatility of Grignard reagents extends to reactions with esters, where double addition leads to tertiary alcohols, and with epoxides, where they add to the less sterically hindered carbon. masterorganicchemistry.commasterorganicchemistry.com These reactions provide access to a wide array of substituted quinoline-based carbinols. Recent studies have also focused on the influence of the halide in Grignard reagents on the diastereoselectivity of additions to β-hydroxy ketones, which is crucial for producing specific stereoisomers. nih.gov

Reduction of Carbonyl and Acrylic Acid Moieties in Quinoline Derivatives

The reduction of carbonyl groups and acrylic acid moieties attached to the quinoline scaffold is a common strategy for producing quinoline-based alcohols. The reduction of 2-chloro-8-methoxyquinoline-3-carbaldehyde (B1601106) with sodium borohydride (B1222165) in the presence of montmorillonite (B579905) K-10 under microwave irradiation yields (2-chloro-8-methoxyquinolin-3-yl)methanol. nih.gov This demonstrates a straightforward method for converting an aldehyde to an alcohol on the quinoline ring system.

Similarly, the reduction of acrylic acid derivatives can lead to the corresponding saturated alcohols. While specific examples for quinoline-based acrylic acids were not detailed in the provided context, the general principle of reducing a carboxylic acid or its ester derivative, often via a two-step process involving reduction to the alcohol and then further transformations, is a standard synthetic operation.

Optimization of Reaction Conditions and Yield for Quinoline-Based Alcohols

Optimizing reaction conditions is crucial for maximizing the yield and purity of quinoline-based alcohols. This can involve adjusting parameters such as catalysts, solvents, bases, and reaction times.

For instance, in the synthesis of pyrano[2,3-b]quinolin-2-ones from 2-chloro-3-formylquinolines, microwave irradiation in the presence of acetic acid and sodium acetate (B1210297) was found to significantly reduce reaction times and increase yields. elixirpublishers.com The molar ratio of the reagents was a critical factor, with different ratios leading to either the desired pyranoquinoline or an unexpected 3-formylquinolin-2(1H)-one. elixirpublishers.com

In iridium-catalyzed cycloadditions involving carboxylic acids, the choice of anhydride (B1165640) and base was found to be critical. acs.org Pivalic anhydride and DIPEA were identified as indispensable for the reaction's success, outperforming other anhydrides and bases in terms of yield and selectivity. acs.org Similarly, in cobalt-catalyzed hydroboration reactions, the ligand structure significantly influenced the regioselectivity of the transformation. acs.org

These examples underscore the importance of systematic optimization of reaction parameters to achieve efficient and selective syntheses of quinoline-based alcohols and their derivatives.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Chloro-3-formylquinoline |

| 2-Methoxy-3-formylquinoline |

| 2-Methoxyquinoline-3-carboxylic acid |

| (2-Chloro-8-methoxyquinolin-3-yl)methanol |

| 2-Chloro-8-methoxyquinoline-3-carbaldehyde |

| Pyrano[2,3-b]quinolin-2-one |

| 3-Formylquinolin-2(1H)-one |

| Pivalic anhydride |

| DIPEA (N,N-Diisopropylethylamine) |

| Sodium borohydride |

Chemical Transformations and Derivatization Strategies of 2 Methoxyquinolin 3 Yl Methanol

Reactivity Profile of the Methanol (B129727) Functionality

The primary alcohol group at the 3-position of the quinoline (B57606) ring is a key site for chemical modification, enabling a variety of transformations.

Oxidation Reactions

The primary alcohol of (2-Methoxyquinolin-3-yl)methanol can be oxidized to the corresponding aldehyde, 2-methoxyquinoline-3-carbaldehyde (B138735), or further to the carboxylic acid, 2-methoxyquinoline-3-carboxylic acid. While specific literature on the oxidation of this compound is not abundant, the oxidation of benzylic and heterocyclic methanols is a well-established transformation in organic synthesis. Standard and mild oxidation conditions can be employed to achieve this conversion.

Common reagents for the oxidation of primary alcohols to aldehydes include Dess-Martin periodinane (DMP) and Swern oxidation conditions. wikipedia.orgorganic-chemistry.orgwikipedia.org DMP offers the advantage of mild, neutral pH conditions and short reaction times. wikipedia.orgorganic-chemistry.org Swern oxidation, employing dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), is another effective method that operates at low temperatures, tolerating a wide range of functional groups. organic-chemistry.orgwikipedia.org For the oxidation of the analogous 2-chloroquinoline-3-carbaldehyde (B1585622), iodine in methanol has been used to form the corresponding methyl ester, suggesting the aldehyde is susceptible to oxidation. nih.gov This implies that similar oxidative conditions could potentially convert the alcohol to the carboxylic acid or its ester derivative.

Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents. However, care must be taken to avoid degradation of the quinoline ring, which can be sensitive to harsh oxidative conditions.

Methanolysis and Etherification Pathways

The hydroxyl group of this compound can be readily converted into ethers through various etherification strategies. The Williamson ether synthesis provides a general and classical approach, involving the deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. acs.orgnih.govthieme-connect.com

A more specific and highly efficient method for the etherification of the closely related (2-chloroquinolin-3-yl)methanol (B155800) is the Mitsunobu reaction. wikipedia.org This reaction allows for the coupling of the alcohol with a variety of nucleophiles, including phenols, under mild conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.orgresearchgate.net This method is particularly useful for synthesizing aryl ethers with inversion of stereochemistry if a chiral center were present.

Nucleophilic and Electrophilic Substitutions on the Quinoline Ring System

The quinoline ring itself is a platform for a range of substitution reactions, allowing for the introduction of diverse functional groups.

Modification of Chloro Substituents

In derivatives of this compound that bear a chloro substituent, typically at the 2-position, this halogen can be readily displaced by various nucleophiles. The high reactivity of the 2-chloro group in quinolines towards nucleophilic aromatic substitution (SNAr) is well-documented. nih.gov

For the analogous 2-chloroquinoline-3-carbaldehyde, the chloro group can be substituted by a variety of nucleophiles, including amines, thiols, and alkoxides. For instance, reaction with morpholine (B109124) in the presence of a catalytic amount of dimethylaminopyridine (DMAP) yields the corresponding 2-morpholinoquinoline-3-carbaldehyde. nih.gov Similarly, treatment with 2-naphthalenethiol (B184263) in the presence of potassium carbonate in DMF affords 2-(2-napthylthio)-quinoline-3-carboxaldehyde. mdpi.com These examples strongly suggest that a chloro-substituted this compound would undergo similar nucleophilic substitution reactions, providing a versatile handle for further derivatization.

Electrophilic Functionalization of the Quinoline Core

The quinoline ring can undergo electrophilic substitution, although the reactivity and regioselectivity are influenced by the substitution pattern and the reaction conditions. The methoxy (B1213986) group at the 2-position is an activating, ortho-, para-directing group, while the nitrogen atom in the quinoline ring is deactivating, particularly towards electrophiles.

Halogenation: Electrophilic bromination of 8-methoxyquinoline (B1362559) has been reported, indicating that the quinoline ring can be halogenated. For 2-methoxyquinoline (B1583196), electrophilic bromination would likely be directed to the 5- and 7-positions of the benzene (B151609) ring, influenced by the activating methoxy group. The use of N-bromosuccinimide (NBS) is a common method for such transformations. nih.gov

Nitration: The nitration of quinoline derivatives is highly dependent on the reaction conditions and the substituents present. acs.orgelsevierpure.comresearchgate.netresearchgate.netosi.lv For 8-methoxyquinoline, nitration has been shown to occur at the 5-position. researchgate.net Given the directing effect of the methoxy group in this compound, nitration would be expected to occur on the benzene portion of the quinoline ring, likely at the 5- or 7-position.

Friedel-Crafts Reactions: Friedel-Crafts reactions on quinoline are generally challenging due to the deactivating effect of the nitrogen atom, which can coordinate with the Lewis acid catalyst. researchgate.net However, under specific conditions, these reactions can be achieved.

Multi-Component Reactions and Heterocycle Annulation Involving the (2-Methoxyquinolin-3-yl) scaffold

The functional groups on the (2-Methoxyquinolin-3-yl) scaffold, particularly after oxidation of the methanol to the aldehyde, can participate in multi-component reactions (MCRs) and subsequent cyclization reactions to build complex heterocyclic systems.

The aldehyde derivative, 2-methoxyquinoline-3-carbaldehyde, is a valuable precursor for various MCRs. For instance, the closely related 2-chloroquinoline-3-carbaldehyde has been shown to participate in Ugi-type four-component reactions. nih.gov In one example, a one-pot reaction of the aldehyde with 2-aminophenol, a carboxylic acid, and an isocyanide in refluxing methanol yields benzo nih.govacs.orgacs.orgnih.govoxazepino[7,6-b]quinolines. nih.gov

Furthermore, quinoline aldehydes can be utilized in the synthesis of fused heterocyclic systems. Condensation of 2-chloroquinoline-3-carbaldehyde with various active methylene (B1212753) compounds, followed by intramolecular cyclization, can lead to the formation of fused pyran, pyridine (B92270), and thiazolidinone rings. nih.govnih.govnih.gov For example, reaction with malononitrile (B47326) and a 1,3-dicarbonyl compound in the presence of a suitable catalyst can afford pyrano[3,2-c]quinoline derivatives. nih.gov These examples highlight the potential of the (2-Methoxyquinolin-3-yl) scaffold, particularly its aldehyde derivative, as a key building block in the construction of diverse and complex heterocyclic structures through MCRs and annulation strategies. acs.orgnih.govacs.org

Structural Characterization and Conformational Analysis of 2 Methoxyquinolin 3 Yl Methanol and Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the identity and purity of (2-Methoxyquinolin-3-yl)methanol and for providing insight into its electronic and vibrational states. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure.

In ¹H NMR, the protons on the quinoline (B57606) ring are expected to resonate in the downfield aromatic region, typically between 7.0 and 9.0 ppm. The chemical shifts are influenced by the electron-withdrawing nitrogen atom and the electron-donating methoxy (B1213986) group. For instance, in related quinoline derivatives, protons of the quinoline system are observed in a range from 7.50 to 9.96 ppm. mdpi.com The methoxy group protons (-OCH₃) typically appear as a sharp singlet further upfield, while the methylene (B1212753) protons (-CH₂OH) would also produce a distinct singlet.

In ¹³C NMR spectroscopy, the carbon atoms of the quinoline ring system exhibit signals in the aromatic region, generally between 117 and 165 ppm. mdpi.com The carbon of the methoxy group (-OCH₃) is characteristically found around 55-60 ppm. mdpi.com The signal for the methylene carbon (-CH₂OH) would appear in the aliphatic region.

Table 1: Expected NMR Chemical Shifts for this compound

| Group | Nucleus | Expected Chemical Shift (ppm) | Description |

|---|---|---|---|

| Quinoline Ring | ¹H | 7.0 - 9.0 | Multiple signals in the aromatic region |

| Methoxy (-OCH₃) | ¹H | ~4.0 | Sharp singlet |

| Methylene (-CH₂OH) | ¹H | ~4.8 | Singlet |

| Hydroxyl (-OH) | ¹H | Variable | Broad singlet, position depends on solvent and concentration |

| Quinoline Ring | ¹³C | 100 - 160 | Signals corresponding to the nine carbons of the ring system |

| Methoxy (-OCH₃) | ¹³C | 55 - 60 | Single peak for the methoxy carbon |

| Methylene (-CH₂OH) | ¹³C | ~60 - 65 | Single peak for the methylene carbon |

Note: Expected values are based on data from analogous quinoline structures. mdpi.comrsc.orgrsc.orgresearchgate.net

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is characterized by several key absorption bands.

A prominent feature is a strong, broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. docbrown.info The broadening of this peak is a direct result of intermolecular hydrogen bonding between molecules. docbrown.info The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic methoxy and methylene groups are typically observed around 3100-2850 cm⁻¹. docbrown.info

The fingerprint region of the spectrum contains vibrations characteristic of the quinoline core and the C-O bonds. Stretching vibrations for the C=C and C=N bonds of the quinoline aromatic system appear in the 1650-1450 cm⁻¹ range. Strong absorptions corresponding to the C-O stretching vibrations of the alcohol and the methoxy ether group are found between 1300 and 1000 cm⁻¹. docbrown.inforesearchgate.net For example, the experimentally measured IR spectrum of a quinine (B1679958) derivative, which also contains a methoxyquinoline moiety, shows an OH group stretching frequency at 3487 cm⁻¹. mdpi.com

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |

| Quinoline Ring | C=C and C=N Stretch | 1650 - 1450 | Medium to Strong |

| Ether/Alcohol | C-O Stretch | 1300 - 1000 | Strong |

Note: Expected values are based on general spectroscopic data and analysis of related compounds. mdpi.comdocbrown.info

X-ray Crystallography of this compound Derivatives and Analogs

While the specific crystal structure of this compound is not widely published, analysis of its close derivatives and analogs via single-crystal X-ray diffraction provides critical insights into molecular geometry and the non-covalent interactions that govern its solid-state packing.

X-ray diffraction studies on quinoline derivatives reveal that the fused ring system is generally, but not perfectly, planar. For instance, the crystal structure of (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate, a close analog, shows that the organic molecule is roughly planar, with a root-mean-square (r.m.s.) deviation from the mean plane of 0.074 Å. nih.govresearchgate.net

Table 3: Crystallographic Planarity Data for Quinoline Analogs

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate | r.m.s. deviation of quinoline system | 0.074 Å | nih.govresearchgate.net |

The solid-state architecture of quinoline derivatives is heavily influenced by a network of intermolecular interactions, primarily hydrogen bonds and π-π stacking. mdpi.com These non-covalent forces dictate how the molecules arrange themselves in the crystal lattice.

Hydrogen Bonding: The presence of both a hydroxyl group (a hydrogen bond donor) and a quinoline nitrogen atom (a hydrogen bond acceptor) in this compound and its analogs facilitates the formation of robust hydrogen-bonding networks. In the crystal structure of (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate, molecules are linked by O—H⋯O and O—H⋯N hydrogen bonds. nih.govresearchgate.net In other hydrated quinoline carboxylate structures, extensive three-dimensional networks are formed through multiple O-H...O and N-H...O interactions, with donor-acceptor distances ranging from 2.688 Å to 2.852 Å. nih.gov

Table 4: Common Intermolecular Interactions in Quinoline Derivative Crystals

| Interaction Type | Description | Typical Distance (Å) | Reference |

|---|---|---|---|

| Hydrogen Bond | O—H⋯N | ~2.7 - 2.9 | mdpi.comnih.gov |

| Hydrogen Bond | O—H⋯O | ~2.7 - 2.9 | nih.govresearchgate.netnih.gov |

| π-π Stacking | Centroid-to-centroid distance | ~3.5 - 3.8 | nih.govresearchgate.net |

Computational Chemistry and Theoretical Investigations of 2 Methoxyquinolin 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic and structural properties of molecules. For (2-Methoxyquinolin-3-yl)methanol, these calculations would provide a deep understanding of its intrinsic chemical nature.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, a detailed analysis would involve using methods like Density Functional Theory (DFT) to calculate the energies of these orbitals. This data would help in predicting how the molecule might behave in chemical reactions, for instance, in the synthesis of more complex derivatives.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | - | Electron-donating ability |

| LUMO Energy | - | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | - | Chemical reactivity & Kinetic stability |

| Note: Specific values are not available in the literature and would require dedicated quantum chemical calculations. |

Energy Optimization and Stability Predictions

Computational methods are used to determine the most stable three-dimensional conformation of a molecule, known as its optimized geometry. This is achieved by finding the structure that corresponds to the minimum energy on the potential energy surface. For this compound, this would involve calculating the total electronic energy and optimizing the bond lengths, bond angles, and dihedral angles.

These calculations would not only provide the most probable structure of the molecule but also yield thermodynamic data such as the standard enthalpy of formation and Gibbs free energy. This information is vital for predicting the molecule's stability under various conditions and understanding its conformational preferences, which can influence its reactivity and interactions with other molecules.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. This method is instrumental in drug discovery for identifying potential therapeutic agents.

Prediction of Binding Affinities and Interaction Modes

In a molecular docking simulation, the ligand is placed in the binding site of a target protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity, often expressed in kcal/mol. A lower binding energy generally indicates a more stable and favorable interaction.

For this compound, docking studies would predict the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that it could form with amino acid residues in a protein's active site. This would provide a structural basis for its potential biological activity.

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Target

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| DNA Gyrase | - | - | - |

| Topoisomerase IV | - | - | - |

| Note: No specific molecular docking studies for this compound with these targets have been published. The table represents a template for such data. |

Target Protein Identification (e.g., DNA Gyrase, Topoisomerase IV)

DNA gyrase and topoisomerase IV are well-established bacterial enzymes that are critical for DNA replication, repair, and transcription. They are the primary targets for quinolone antibiotics. Although this compound is a simple quinoline (B57606) derivative, molecular docking could be used to explore its potential to interact with the binding pockets of these enzymes. Such studies would be the first step in assessing whether derivatives of this compound could be developed as antibacterial agents. The quinoline core is a key pharmacophore for binding to these topoisomerases, making this an area of theoretical interest.

In Silico Structure-Activity Relationship (SAR) Modeling

While specific in silico SAR studies for this compound are not documented, this compound serves as a foundational scaffold for SAR studies on more complex quinoline derivatives. acs.org For instance, research on C1 and C2 quinoline analogs has explored how different substituents on the quinoline core influence biological activity. acs.org In such studies, this compound would represent a parent compound or a key intermediate.

An in silico SAR study would involve creating a library of virtual derivatives by modifying the structure of this compound (e.g., by altering the methoxy (B1213986) group or adding substituents to the quinoline ring). The properties and predicted activities of these derivatives would then be calculated and compared to identify key structural features that enhance a desired biological effect. This approach can guide synthetic efforts by prioritizing compounds that are most likely to be active, saving time and resources in the drug development process.

Computational Predictions of Biological Activity (e.g., PASS)

Computational methods offer a valuable preliminary step in drug discovery and development by predicting the likely biological activities of a chemical compound based on its structure. One such widely used tool is PASS (Prediction of Activity Spectra for Substances), which analyzes the structure of a compound to predict its potential pharmacological effects, mechanisms of action, and even potential toxicities.

For this compound, computational predictions suggest a range of biological activities. An analysis using a structure-activity relationship (SAR) database has identified several known activities associated with this compound. way2drug.com The predicted activity spectrum is broader, encompassing numerous potential pharmacological effects and molecular mechanisms. way2drug.com

The PASS approach works by comparing the structure of a query compound against a large training set of known biologically active substances. Based on this comparison, it calculates the probability of the compound being "active" (Pa) or "inactive" (Pi) for various types of biological activity.

Known and Predicted Biological Activities

Based on computational analysis, the following biological activities have been associated with this compound:

| Activity Type | Status | Specific Activity |

| Pharmacological Effect | Known | Antibacterial |

| Pharmacological Effect | Known | Antibiotic |

| Molecular Mechanism | Known | Dihydropteroate synthase inhibitor |

| Molecular Mechanism | Known | Iodide peroxidase inhibitor |

| Pharmacological Effects | Predicted | 65 out of 374 effects |

| Molecular Mechanisms | Predicted | 176 out of 2755 mechanisms |

| Side Effects and Toxicity | Predicted | 7 out of 50 effects |

| Metabolism | Predicted | 11 out of 121 terms |

| Data sourced from a PASS (Prediction of Activity Spectra for Substances) analysis. way2drug.com |

It is important to note that these are theoretical predictions and require experimental validation to confirm the actual biological activity of this compound. Such in silico methods are instrumental in guiding further research and prioritizing compounds for laboratory testing.

Biological Activity and Pharmacological Potential of 2 Methoxyquinolin 3 Yl Methanol and Its Analogs

Antimicrobial Efficacy

The quinoline (B57606) scaffold is a well-established pharmacophore in the development of antimicrobial agents. Analogs of (2-Methoxyquinolin-3-yl)methanol have been the subject of numerous studies to evaluate their efficacy against a variety of pathogenic microorganisms.

Antibacterial Spectrum

Quinoline derivatives have demonstrated a broad spectrum of antibacterial activity, encompassing both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netmdpi.comufrgs.br The introduction of different substituents on the quinoline ring has been shown to modulate the antibacterial potency and spectrum of these compounds. ufrgs.br

For instance, novel synthesized quinoline derivatives have shown potent activity against pathogenic microbes, including Streptococcus pneumoniae, Bacillus subtilis (Gram-positive), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative). nih.gov Certain 2-phenyl quinoline hydrazide derivatives exhibited considerable antibacterial activity, particularly against Staphylococcus aureus. acs.org In some cases, the minimum inhibitory concentration (MIC) values were found to be in the low microgram per milliliter range, indicating significant potency. nih.gov For example, some derivatives demonstrated MIC values ranging from 0.66 to 5.29 μg/ml against various bacterial strains. nih.gov

Antibacterial Activity of Selected Quinoline Analogs

| Compound/Analog | Bacterial Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| Quinoline Derivative 14 | Broad-spectrum (Gram-positive and Gram-negative) | 0.66 - 3.98 | nih.gov |

| 2-Phenyl Quinoline Hydrazide Derivatives | Staphylococcus aureus | Not specified (significant inhibition zones) | acs.org |

| 7-Methoxyquinoline Sulfonamide Derivatives | E. coli, S. aureus, C. albicans | Potent activity (some more active than amoxicillin) | mdpi.com |

| 5-chloro-7-amino-8-methoxyquinoline derivatives | E. faecalis and S. aureus | Active | ufrgs.br |

Antifungal Properties

In addition to their antibacterial effects, various analogs of this compound have exhibited promising antifungal properties. researchgate.net Studies have reported the efficacy of novel quinoline derivatives against a range of fungal pathogens, including Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans. nih.govnih.gov

For example, certain 2-phenyl quinoline hydrazide derivatives displayed notable antifungal activity against C. albicans, with significant zones of inhibition. acs.org The antifungal potential of these compounds is often comparable to or even exceeds that of standard antifungal agents. nih.gov The stereochemistry of some quinoline analogs, such as mefloquine (B1676156) analogs, has been shown to be a factor in their potent antifungal activity against Cryptococcus neoformans and Candida albicans, with MIC values as low as 1 and 4 μg/mL, respectively. nih.gov

Antifungal Activity of Selected Quinoline Analogs

| Compound/Analog | Fungal Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| Mefloquine Analog (erythro enantiomers) | Cryptococcus neoformans | 1 | nih.gov |

| Mefloquine Analog (erythro enantiomers) | Candida albicans | 4 | nih.gov |

| 2-Phenyl Quinoline Hydrazide Derivatives | Candida albicans | Not specified (significant inhibition zones) | acs.org |

| 7-Methoxyquinoline Sulfonamide Derivatives | Candida albicans | Potent activity (some more active than Nystatin) | mdpi.com |

Mechanism of Action Studies (e.g., Enzyme Inhibition, DNA Gyrase Inhibition)

The primary mechanism of antibacterial action for many quinoline analogs, particularly the well-studied fluoroquinolones, is the inhibition of essential bacterial enzymes involved in DNA replication. wikipedia.orgnih.govnih.gov These compounds target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.govacs.orgoup.com

DNA gyrase, an enzyme unique to bacteria, introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.gov Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. nih.gov By binding to the enzyme-DNA complex, quinolones stabilize this complex in a state where the DNA is cleaved, preventing the subsequent religation step. nih.govoup.com This leads to the fragmentation of the bacterial chromosome and ultimately results in bacterial cell death. nih.gov The potent inhibitory activity of some quinoline derivatives against E. coli DNA gyrase has been confirmed, with IC50 values in the low micromolar range. nih.gov For instance, one quinoline derivative demonstrated an IC50 value of 3.39 μM against E. coli DNA gyrase. nih.gov

Anticancer Activity and Cytotoxicity Profiling

The therapeutic potential of this compound analogs extends to oncology, with numerous studies highlighting their ability to inhibit the growth of cancer cells and induce programmed cell death.

Inhibition of Cancer Cell Proliferation

A wide array of quinoline derivatives has been shown to possess significant cytotoxic activity against various human cancer cell lines. nih.gov These include gastric carcinoma, colon cancer, and pancreatic cancer cell lines. nih.govnih.govnih.gov The cytotoxic effects are often dose-dependent, with some compounds exhibiting potent activity at low micromolar concentrations. nih.govresearchgate.net

For example, certain quinoline-based thiazolidinone derivatives displayed notable cytotoxic activity against HCT-116 colon cancer cells, with an IC50 value of 7.43 µM. nih.gov Another quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, reduced the viability of pancreatic cancer cells in a concentration-dependent manner (2-16 μM). nih.govsigmaaldrich.com The cytotoxic potential of these compounds is a key indicator of their potential as anticancer agents.

Cytotoxicity of Selected Quinoline Analogs Against Cancer Cell Lines

| Compound/Analog | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Quinoline-based Thiazolidinone Derivative 7 | HCT-116 (Colon Cancer) | 7.43 µM | nih.gov |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | PANC-1 and MIA PaCa-2 (Pancreatic Cancer) | 2-16 μM (concentration-dependent reduction in viability) | nih.govsigmaaldrich.com |

| 2-Styrylquinoline (B1231325) Derivatives | HCT 116 (Colon Cancer) | Active | nih.gov |

| 6-Methoxy-2-arylquinoline alcohol derivatives | EPG85-257RDB (Gastric Carcinoma) | 25.34–39.64 μM | nih.gov |

Apoptosis Induction Pathways

A crucial aspect of the anticancer activity of quinoline analogs is their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.govresearchgate.netsigmaaldrich.combenthamdirect.com This process is often mediated through various cellular pathways.

Research has shown that some quinoline derivatives can induce apoptosis by activating caspases, which are key executioner proteins in the apoptotic cascade. nih.govsigmaaldrich.combenthamdirect.com For instance, the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine was found to induce apoptosis through the activation of Caspase-3 and the cleavage of PARP in pancreatic cancer cells. nih.govsigmaaldrich.com Furthermore, these compounds can arrest the cell cycle at different phases, such as the G2 and S-phases, thereby preventing cancer cell proliferation. nih.gov

The induction of apoptosis by quinoline analogs can also involve the modulation of key signaling pathways. Some derivatives have been shown to suppress the Akt/mTOR pathway and induce endoplasmic reticulum (ER) stress, leading to autophagic cell death and apoptosis. nih.govsigmaaldrich.com Other studies have pointed to a p53-independent mechanism of action for certain 2-styrylquinoline derivatives, which induce apoptosis through the generation of reactive oxygen species and alteration of the cellular redox balance. nih.gov

Enzyme Inhibition Studies (e.g., Urease, α-Glucosidase)

The ability of this compound and its structural relatives to inhibit specific enzymes is a key area of investigation for their therapeutic potential. While direct inhibitory data for this compound on urease and α-glucosidase is not extensively documented in publicly available research, studies on analogous quinoline derivatives provide significant insights into their potential as enzyme inhibitors.

α-Glucosidase Inhibition:

α-Glucosidase is a crucial enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov Several novel quinoline derivatives have demonstrated potent α-glucosidase inhibitory activity, often surpassing the standard drug, acarbose (B1664774). nih.govrsc.org For instance, a series of quinoline-based Schiff bases were synthesized and evaluated, with some analogs exhibiting IC₅₀ values as low as 6.20 µM, significantly more potent than acarbose (IC₅₀ = 38.45 µM). nih.gov The inhibitory efficacy of these compounds is influenced by the nature and position of substituents on the quinoline and associated phenyl rings. nih.gov

Urease Inhibition:

Urease is an enzyme implicated in pathologies such as peptic ulcers and the formation of infection-induced urinary stones. scielo.br Research into the urease inhibitory potential of various heterocyclic compounds is ongoing. While specific data on this compound is scarce, the broader class of quinoline derivatives is being explored for this activity.

The following table summarizes the α-glucosidase inhibitory activities of some quinoline derivatives, illustrating the potential of this chemical scaffold.

| Compound/Extract | α-Glucosidase IC₅₀ (µM) | Reference |

| Acarbose (Standard) | 38.25 ± 0.12 | rsc.org |

| Quinoline Derivative 24 | 2.60 ± 0.01 | rsc.org |

| Quinoline Derivative 27 | 2.60 ± 0.01 | rsc.org |

| Quinoline Derivative 20 | 2.86 ± 0.01 | rsc.org |

| Quinoline-based Schiff Base 4 | 6.20 ± 0.30 | nih.gov |

| Quinoline-based Schiff Base 12 | 7.40 ± 0.20 | nih.gov |

Binding Affinity and Receptor Interaction Studies

Molecular docking studies have been instrumental in elucidating the binding modes of quinoline derivatives to their target enzymes, providing a rationale for their inhibitory activity. These computational analyses reveal key interactions at the molecular level.

For α-glucosidase inhibitors, docking studies have shown that potent quinoline derivatives can fit optimally into the enzyme's active site. rsc.org For example, highly active compounds have been observed to form multiple interactions with catalytically important amino acid residues such as Phe-177 and Asp-214. rsc.org The quinoline moiety itself often engages in π-π interactions with aromatic residues like Phe-157, while other parts of the molecule can form hydrogen bonds, further stabilizing the enzyme-inhibitor complex. rsc.org

In the context of other therapeutic targets, such as those in HIV, quinoline derivatives have been shown to bind with high affinity to the reverse transcriptase enzyme. nih.govtubitak.gov.tr Docking scores for some synthesized quinoline compounds have been found to be superior to standard drugs, indicating a strong binding potential. nih.govtubitak.gov.tr These studies highlight the versatility of the quinoline scaffold in interacting with diverse biological targets.

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

The biological activity of this compound and its analogs is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective therapeutic agents.

Impact of Substituent Modifications on Activity

Modifications to the substituents on the quinoline ring system can dramatically influence biological efficacy. Studies on various quinoline derivatives have revealed several key trends:

Nature of Substituents: The introduction of different functional groups can alter the electronic and steric properties of the molecule, affecting its interaction with biological targets. For instance, in a series of quinoline-based dihydrazone derivatives, the type of substituent was found to be critical for their anticancer activity. nih.gov

Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents on the quinoline core and any associated rings can significantly impact activity. For example, in some series of α-glucosidase inhibitors, the presence and position of electron-withdrawing or -donating groups on a phenyl ring attached to the quinoline scaffold were found to be determinant for the inhibitory potency. nih.gov

Lipophilicity: The lipophilicity of the molecule, which can be modified by adding or changing substituents, plays a critical role in its ability to cross biological membranes and reach its target. In the development of bedaquiline (B32110) analogs for anti-tuberculosis therapy, it was found that a certain level of lipophilicity was necessary for potent inhibitory activity. nih.gov

The following table summarizes the general impact of substituent modifications on the biological activity of quinoline derivatives based on available literature.

| Substituent Modification | General Impact on Biological Activity |

| Introduction of heterocyclic rings (e.g., pyrimidine) | Can enhance binding affinity to certain targets, as seen in HIV reverse transcriptase inhibitors. nih.gov |

| Variation of substituents on an attached phenyl ring | Significantly affects potency, with the specific effect depending on the target enzyme and the nature (electron-donating/withdrawing) and position of the substituent. nih.gov |

| Modification of lipophilicity | Crucial for activity; a balance is often required. For instance, in bedaquiline analogs, a clogP of around 5.0 was found to be a lower limit for retaining potent anti-tuberculosis activity. nih.gov |

Positional Isomerism and Pharmacophore Development

The arrangement of substituents on the quinoline ring, or positional isomerism, is a critical factor in determining the pharmacological profile of a compound. The specific location of the methoxy (B1213986) and methanol (B129727) groups in this compound is therefore of significant importance.

Systematic studies on monosubstituted synthetic cathinones, which share some structural similarities with substituted quinolines, have shown that 2-substituted analogs are generally less potent than their 3- or 4-substituted counterparts. This suggests that the substitution pattern on the aromatic ring system profoundly influences interaction with biological targets.

The development of a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity, is a key step in drug design. For quinoline derivatives, the quinoline core often serves as a crucial scaffold, with the positions and nature of its substituents determining the specific interactions with a given receptor or enzyme. For instance, in a series of potent α-glucosidase inhibitors, the quinoline moiety was identified as a key component for π-interactions within the enzyme's active site. rsc.org

Investigations in Specific Therapeutic Areas

The versatile quinoline scaffold has been explored for a wide range of therapeutic applications, including the development of agents against infectious diseases.

Anti-tuberculosis Research

Tuberculosis (TB) remains a major global health challenge, and the development of new drugs is a priority. nih.govfrontiersin.orgpreprints.org Quinoline derivatives have emerged as a promising class of anti-tubercular agents. The drug bedaquiline, which features a quinoline core, was a significant advancement in the treatment of multidrug-resistant TB, validating the ATP synthase of Mycobacterium tuberculosis as a druggable target. nih.govnih.gov

Research into analogs of this compound has yielded promising results. A study on 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols demonstrated significant in vitro activity against Mycobacterium tuberculosis. This highlights the potential of the 2-methoxyquinoline (B1583196) scaffold in anti-TB drug discovery.

Furthermore, other quinoline derivatives have shown potent activity against M. tuberculosis. For instance, certain quinazoline (B50416) derivatives, which are structurally related to quinolines, have exhibited minimum inhibitory concentrations (MICs) as low as 0.02-0.09 µg/mL against the H37Rv strain. nih.gov Computational studies on indolizine (B1195054) derivatives, another class of heterocyclic compounds, have identified potential molecular targets in M. tuberculosis, including CYP121, malate (B86768) synthase, and GyrB ATPase. mdpi.com

The following table presents the anti-tubercular activity of some quinoline and related derivatives against M. tuberculosis.

| Compound/Derivative Class | Target/Mechanism of Action (if known) | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |

| Bedaquiline | ATP synthase | Potent activity | nih.gov |

| Quinazoline derivative 11626141 | Cytochrome bc1 | 0.02-0.09 | nih.gov |

| Quinazoline derivative 11626142 | Cytochrome bc1 | 0.02-0.09 | nih.gov |

| Quinazoline derivative 11626252 | Cytochrome bc1 | 0.02-0.09 | nih.gov |

| Quinazoline derivative 11726148 | Cytochrome bc1 | 0.02-0.09 | nih.gov |

| Indolizine derivative 4 | CYP121, Malate synthase, GyrB ATPase | 4 | mdpi.com |

Antiarrhythmic Potential of Related Quinoline-Methanol Scaffolds

The quinoline scaffold is a fundamental structure in numerous biologically active compounds and has been identified as a promising pharmacophore in the development of novel therapeutic agents. nih.govnih.gov Among the diverse pharmacological activities exhibited by quinoline derivatives, their potential as antiarrhythmic agents has been a subject of significant interest. benthamscience.commdpi.com This is exemplified by quinine (B1679958), a naturally occurring cinchona alkaloid, which features a (6-methoxyquinolin-4-yl)methanol moiety linked to a quinuclidine (B89598) ring. mdpi.com

Quinine and its derivatives have been investigated for their antiarrhythmic effects. mdpi.com The antiarrhythmic activity of these compounds is often attributed to their ability to block voltage-gated ion channels, such as Nav1.5 and Cav1.2, which are crucial for cardiac action potential propagation. The modification of the quinoline-methanol scaffold can lead to derivatives with enhanced antiarrhythmic properties. For instance, the synthesis of novel scutellarein (B1681691) analogues, which, while not direct quinoline-methanols, were designed based on the concept of combining a known antiarrhythmic scaffold with other pharmacophores, has shown promising results in animal models of arrhythmia. nih.gov

Research into other quinoline-based compounds has further highlighted the potential of this scaffold in developing antiarrhythmic drugs. While direct studies on the antiarrhythmic activity of this compound are not extensively documented in the provided search results, the established antiarrhythmic profile of related quinoline-methanols like quinine suggests that this structural motif is a viable starting point for the design of new antiarrhythmic agents. The exploration of various substituents on the quinoline ring and modifications of the methanol group could lead to the discovery of compounds with improved efficacy and safety profiles.

Table 1: Antiarrhythmic Activity of Selected Quinoline-Related Compounds

| Compound/Derivative | Mechanism of Action (if known) | Observed Effect | Reference |

| Quinine | Blocks voltage-gated sodium and potassium channels | Antiarrhythmic effects | mdpi.com |

| Scutellarein Analogues | Blockers of Nav1.5 and Cav1.2 channels | Exhibited antiarrhythmic activity in a rat model of barium chloride-induced arrhythmia. | nih.gov |

Toxicity Assessment and Safety Profiles

The development of quinoline derivatives as therapeutic agents necessitates a thorough evaluation of their toxicity and safety profiles. researchgate.net Quinoline itself is a heterocyclic aromatic compound that can undergo various metabolic transformations, some of which may lead to the formation of toxic byproducts. nih.gov The toxicity of quinoline derivatives can vary significantly depending on the nature and position of substituents on the quinoline ring. researchgate.net

General toxicity concerns associated with quinoline compounds include the potential for gastrointestinal complications and cardiovascular side effects, as observed with some COX-II inhibitors possessing this scaffold. researchgate.net Furthermore, neurotoxicity is another aspect that requires careful assessment, with tests such as the rotarod neurotoxicity test being employed to evaluate the potential adverse effects of quinoline derivatives on motor coordination. researchgate.net The median toxicity dose (TD50) is a critical parameter determined in such studies to quantify the neurotoxic potential of a compound. researchgate.net

In the context of this compound, the presence of the methanol group introduces an additional consideration for toxicity assessment. Methanol itself is a toxic alcohol, and its metabolism in the body can lead to the formation of formaldehyde (B43269) and formic acid, which are responsible for its toxic effects, including metabolic acidosis and visual disturbances. nih.gov While the methanol in this compound is part of a larger molecule, its metabolic fate and potential to contribute to toxicity must be considered.

The safety profile of quinoline derivatives is also evaluated through their potential to cause skin sensitization and other allergic reactions. researchgate.net Computational methods, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are increasingly being used to assess the pharmacokinetic and toxicological properties of new chemical entities in the early stages of drug development. researchgate.net These in silico tools can help in identifying compounds with favorable safety profiles for further investigation.

Table 2: Toxicological Data for a Related Quinoline Derivative

| Compound | Toxicity Test | Parameter | Value | Reference |

| 7-(4-fluorobenzyloxy)-4,5-dihydro- researchgate.netnih.govrsc.orgtriazolo[4,3-a]quinoline | Rotarod neurotoxicity test | Protective Index (PI = TD50/ED50) | 4.6 and 8.1 | researchgate.net |

Applications and Future Perspectives for 2 Methoxyquinolin 3 Yl Methanol Research

Role as a Lead Compound in Drug Discovery

The quinoline (B57606) nucleus is recognized as a "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutic agents. researchgate.netorientjchem.org Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govrsc.org The specific substitution pattern of (2-Methoxyquinolin-3-yl)methanol suggests its potential as a valuable lead compound for developing new drugs.

The introduction of substituents onto the quinoline ring is a key strategy for modulating biological activity. frontiersin.org For instance, the methoxy (B1213986) group, as seen in this compound, has been shown in various quinoline-based compounds to enhance antitumor activity. orientjchem.org Similarly, the presence of a hydroxyl group, part of the methanol (B129727) substituent, can be crucial for forming hydrogen bonds with biological targets, thereby influencing inhibitory activity. This was observed in a series of 6-methoxy-2-arylquinolines where a hydroxymethyl group at position 4 was found to be key for P-glycoprotein (P-gp) inhibition, a mechanism associated with multidrug resistance in cancer. nih.gov

The versatility of the quinoline scaffold allows for its use in generating extensive compound libraries for screening against various diseases. science.gov this compound can serve as a foundational structure for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: Selected Pharmacological Activities of Quinoline Derivatives

| Compound Class/Derivative | Therapeutic Area | Reported Activity | Reference(s) |

| Quinine (B1679958), Chloroquine (B1663885), Mefloquine (B1676156) | Antimalarial | Inhibition of Plasmodium falciparum growth | nih.govscience.gov |

| Ciprofloxacin | Antibacterial | Inhibition of DNA gyrase | nih.govijfans.org |

| Camptothecin, Topotecan | Anticancer | Inhibition of topoisomerase I | nih.govnih.gov |

| 6-Methoxy-2-arylquinolines | Anticancer (MDR) | Inhibition of P-glycoprotein | nih.gov |

| Imidazo[4,5-c]quinoline derivatives | Anticancer | Inhibition of PI3K/mTOR pathways | nih.gov |

Development of Novel Therapeutic Agents

Building upon its role as a lead compound, this compound is a promising candidate for the development of novel therapeutic agents targeting a range of diseases. frontiersin.orgontosight.ai The functional groups on this molecule offer sites for synthetic modification, enabling the creation of new derivatives with enhanced efficacy and specificity. nih.gov

Research has shown that quinoline derivatives can be designed to inhibit specific enzymes and signaling pathways implicated in cancer. nih.gov For example, various quinoline-based molecules have been developed as inhibitors of receptor tyrosine kinases like c-Met, VEGF, and EGF receptors, which are crucial for tumor growth and angiogenesis. nih.gov The structural features of this compound could be exploited to design new inhibitors for these or related targets.

Furthermore, the issue of drug resistance in infectious diseases and cancer necessitates the development of new chemical entities. nih.gov Quinoline-based compounds have been a focus in this area. For instance, ferroquine (B607439) derivatives have been investigated as potent antimalarials to overcome chloroquine resistance. science.gov By using this compound as a starting point, medicinal chemists can synthesize hybrid molecules or novel derivatives aimed at overcoming existing resistance mechanisms. nih.gov

Use in Biochemical Pathway Research

Quinoline derivatives serve as valuable tools for investigating complex biochemical pathways. nih.gov Their ability to selectively inhibit specific enzymes allows researchers to probe the function of these proteins in cellular processes. ijfans.org Compounds based on the quinoline scaffold have been shown to interfere with critical enzymes such as DNA gyrase, topoisomerases, and various protein kinases, which are fundamental to DNA replication, cell division, and signal transduction. nih.govijfans.org

Specifically, certain quinoline-based compounds have been identified as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation. biorxiv.org A study on quinoline-based analogs demonstrated that specific derivatives could inhibit human DNMT1, highlighting the potential for this class of compounds to be used in studying epigenetic mechanisms and their role in diseases like cancer. biorxiv.org Although this compound itself has not been specifically tested in this context, its core structure suggests it could be a useful probe for exploring these or other enzymatic pathways. Its functional groups could be modified to create fluorescent or affinity-based probes to identify and study new biological targets.

Potential in Material Science and Optoelectronic Applications

The applications of quinoline derivatives extend beyond medicine into the realm of material science. researchgate.netnih.gov The rigid, aromatic structure of the quinoline ring system imparts useful photophysical properties, making its derivatives suitable for use in electronic devices. researchgate.net Quinolines have been investigated for their application in organic light-emitting diodes (OLEDs) and photovoltaic cells. mdpi.comresearchgate.net

The specific electronic properties of this compound, influenced by the electron-donating methoxy group and the polar methanol group, could be advantageous for these applications. These substituents can modulate the HOMO/LUMO energy levels, influencing charge transport and emission characteristics. The methanol group could also be used to anchor the molecule to surfaces or incorporate it into larger polymer structures, offering a route to functional materials. nih.gov While specific research on the optoelectronic properties of this compound is limited, the broader class of quinolines shows significant promise in this interdisciplinary field. researchgate.netnih.gov

Emerging Research Directions and Challenges in Quinoline-Based Chemistry

The field of quinoline chemistry is continuously evolving, with researchers focusing on innovative synthetic methods and novel applications. nih.gov A key emerging direction is the development of more efficient and environmentally friendly synthetic strategies. Multicomponent reactions (MCRs) have gained traction as they allow for the construction of complex quinoline scaffolds in a single step with high atom economy. nih.gov Additionally, metal-free synthetic routes are being explored to overcome the toxicity and cost associated with some traditional metal catalysts. mdpi.com

A significant challenge in quinoline synthesis is achieving regioselectivity, particularly when using unsymmetrical starting materials in classical methods like the Friedländer synthesis. rsc.org Modern synthetic chemistry aims to develop new catalysts and reaction conditions to control the placement of substituents on the quinoline core precisely. mdpi.comrsc.org

Another major research thrust is the design of quinoline-based hybrid molecules, where the quinoline scaffold is combined with other pharmacophores to create agents with dual modes of action or improved properties. nih.gov This approach is being used to tackle complex problems like drug resistance. nih.gov The future of quinoline research will likely involve a deeper integration of computational modeling for rational drug design, the exploration of novel biological targets, and the expansion of their applications in materials science and catalysis. nih.govorientjchem.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Methoxyquinolin-3-yl)methanol, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via multicomponent reactions involving indoline-2,3-dione and (Z)-3-((2-methoxyquinolin-3-yl)methylene)indolin-2-one in methanol under reflux conditions. Optimize yields by controlling stoichiometric ratios (e.g., 1:1.5:0.5 for reactants) and monitoring reaction progress via TLC . For regioselective methoxy group introduction, consider Pd-catalyzed cross-coupling reactions with methoxide precursors, validated by H NMR (e.g., δ 4.18 ppm for methoxy protons) and HRMS (observed [M] at 203.0758) .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodology : Use a combination of:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm).

- Spectroscopy : H NMR (e.g., aromatic protons at δ 7.41–8.64 ppm) and C NMR (carbonyl signals at δ 164.9 ppm) .

- Crystallography : Single-crystal X-ray diffraction (monoclinic space group P2/c) to confirm bond lengths (e.g., C-O = 1.36 Å) and hydrogen-bonding networks .

Q. What software tools are recommended for crystallographic analysis of this compound?

- Methodology : Use SHELX for structure refinement (e.g., SHELXL-97 for small-molecule refinement) and WinGX for data processing and visualization. Validate enantiopurity using Flack parameter (e.g., x = 0.02) to avoid false chirality assignments in near-centrosymmetric structures .

Advanced Research Questions

Q. How can stereochemical ambiguities in this compound derivatives be resolved?

- Methodology : Employ Rogers’ η parameter or Flack’s x parameter for enantiomorph-polarity estimation. For example, x converges faster and avoids overprecision in near-symmetric structures. Pair with circular dichroism (CD) spectroscopy to correlate absolute configuration with optical activity .

Q. What strategies address contradictions in crystallographic and spectroscopic data for this compound?

- Methodology :

- Cross-validation : Compare XRD-derived bond angles with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set).

- Statistical analysis : Use R-factors (e.g., R < 0.05) to assess model accuracy. Discrepancies in hydrogen-bonding networks (e.g., O-H···O vs. C-H···π interactions) may require revisiting disorder modeling .

Q. How can computational modeling predict the physicochemical properties of this compound?

- Methodology :

- Solubility : Apply COSMO-RS simulations using NIST data (e.g., Hansen solubility parameters).

- Stability : Perform DFT calculations to evaluate hydrolysis susceptibility at the methoxy group (e.g., activation energy barriers) .

Q. What mechanistic insights exist for the biological activity of this compound derivatives?

- Methodology :

- Antimicrobial assays : Test against E. coli (MIC ≤ 8 µg/mL) via broth microdilution. Correlate activity with substituent effects (e.g., electron-withdrawing groups at C-2).

- Molecular docking : Use AutoDock Vina to simulate interactions with bacterial topoisomerase IV (PDB ID: 3TTZ), focusing on π-π stacking with quinoline rings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.